Triclonide is a topical corticosteroid.
Triclonide
CAS No.: 26849-57-0
Cat. No.: VC21329229
Molecular Formula: C24H28Cl3FO4
Molecular Weight: 505.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 26849-57-0 |
---|---|
Molecular Formula | C24H28Cl3FO4 |
Molecular Weight | 505.8 g/mol |
IUPAC Name | (1S,2S,4R,8S,9S,11S,12R,13S,19S)-11,12-dichloro-8-(2-chloroacetyl)-19-fluoro-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
Standard InChI | InChI=1S/C24H28Cl3FO4/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(29)5-6-21(15,3)23(14,27)17(26)10-22(13,4)24(19,32-20)18(30)11-25/h5-7,13-14,16-17,19H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 |
Standard InChI Key | VSVSLEMVVAYTQW-VSXGLTOVSA-N |
Isomeric SMILES | C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CCl)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)Cl)Cl |
SMILES | CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CCl)C)Cl)Cl)C)F)C |
Canonical SMILES | CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CCl)C)Cl)Cl)C)F)C |
Chemical Identity and Structural Properties
Triclonide, also known by its code name RS-4464, is a synthetic corticosteroid with anti-inflammatory properties. It belongs to the halogenated corticosteroid family, characterized by the presence of multiple chlorine atoms in its structure . The compound has a defined absolute stereochemistry with 9 stereocenters, all of which are precisely defined in its molecular architecture .
Basic Chemical Properties
The fundamental chemical properties of Triclonide are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₈Cl₃FO₄ |
Molecular Weight | 505.834 g/mol |
CAS Registry Number | 26849-57-0 |
Stereochemistry | Absolute |
Defined Stereocenters | 9/9 |
Optical Activity | Unspecified |
KEGG DRUG Code | D06225 |
The compound features three chlorine atoms, one fluorine atom, and four oxygen atoms in its structure, contributing to its specific pharmacological properties and stability profile .
Structural Identifiers
Triclonide can be precisely identified through its standardized chemical notations:
SMILES Notation:
CC1(C)O[C@@H]2C[C@H]3[C@@H]4CC@HC5=CC(=O)C=C[C@]5(C)[C@@]4(Cl)C@@HC[C@]3(C)[C@@]2(O1)C(=O)CCl
InChI Key: VSVSLEMVVAYTQW-VSXGLTOVSA-N
Full InChI:
InChI=1S/C24H28Cl3FO4/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(29)5-6-21(15,3)23(14,27)17(26)10-22(13,4)24(19,32-20)18(30)11-25/h5-7,13-14,16-17,19H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1
Alternative Nomenclature
Triclonide is known by several alternative names in scientific and pharmaceutical literature:
-
9,11β,21-Trichloro-6α-fluoro-16α,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione (systematic chemical name)
Structural Characteristics and Physical Properties
Triclonide possesses a complex steroid core structure with multiple functional groups that contribute to its biological activity. The molecular structure is characterized by:
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A pregnane steroid nucleus (a C21 steroid structure)
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Three strategically positioned chlorine atoms (9, 11β, and 21 positions)
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A fluorine atom at the 6α position
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A 1,4-diene structure in the A-ring
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A methylethylidene bis(oxy) group bridging the 16α and 17 positions
The presence of three chlorine atoms and one fluorine atom significantly affects the compound's lipophilicity and membrane permeability, which are critical factors for topical drug efficacy . The halogenation pattern likely enhances the compound's anti-inflammatory potency while potentially modifying its metabolic stability.
Therapeutic Applications
The primary indication for Triclonide appears to be as an anti-inflammatory agent for topical use . The documented information suggests potential applications in:
Dermatological Conditions
As a topical corticosteroid, Triclonide may be used in the treatment of:
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Inflammatory dermatoses
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Eczema and atopic dermatitis
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Psoriasis
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Contact dermatitis
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Other steroid-responsive skin conditions
Pharmacokinetic Properties
Absorption and Distribution
As a topical corticosteroid with multiple halogen substitutions, Triclonide likely exhibits:
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Limited systemic absorption through intact skin
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Enhanced penetration through inflamed or damaged skin
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Potential for local accumulation in the stratum corneum, forming a reservoir effect
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High protein binding in plasma for any systemically absorbed fraction
The chlorine and fluorine atoms in the structure would be expected to enhance lipophilicity, potentially affecting the compound's ability to penetrate skin barriers and cell membranes.
Structural Comparison and Analogues
Triclonide's structure shares similarities with other halogenated corticosteroids. The presence of three chlorine atoms places it among the more heavily halogenated corticosteroids, which typically exhibit higher potency but also potentially greater risk of adverse effects. The acetonide-like structure (methylethylidene bis(oxy) group) is a common feature in several topical corticosteroids designed to enhance potency and residence time in tissues.
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